Cas no 221014-58-0 (Verbaspinoside)

Verbaspinoside structure
Verbaspinoside structure
Product Name:Verbaspinoside
CAS No:221014-58-0
MF:C30H38O15
MW:638.614899462561
CID:277376
PubChem ID:23928137
Update Time:2024-11-26

Verbaspinoside Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-2-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-a-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl
    • b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-2-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-a-L-mannopyranosyl]oxy]-1a,1b
    • b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-2-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-a-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2
    • b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-2-O-[(2E)-1-oxo-3-phenyl-2-propenyl]-a-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl(9CI)
    • Verbaspinoside
    • β-D-Glucopyranoside, (1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-2-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl
    • ACon1_000503
    • NCGC00169017-02_C30H38O15_(1aS,1bS,2S,5aR,6S,6aS)-6-({6-Deoxy-2-O-[(2E)-3-phenyl-2-propenoyl]-alpha-L-mannopyranosyl}oxy)-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-2-yl beta-D-glucopyranoside
    • BRD-K30327885-001-01-4
    • [(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-phenylprop-2-enoate
    • 221014-58-0
    • NCGC00169017-02
    • MEGxp0_001322
    • NCGC00169017-01
    • AKOS040735308
    • Inchi: 1S/C30H38O15/c1-13-19(34)22(37)25(42-17(33)8-7-14-5-3-2-4-6-14)29(40-13)43-24-15-9-10-39-27(18(15)30(12-32)26(24)45-30)44-28-23(38)21(36)20(35)16(11-31)41-28/h2-10,13,15-16,18-29,31-32,34-38H,11-12H2,1H3
    • InChI Key: RLGYLKXDNQBDCU-UHFFFAOYSA-N
    • SMILES: C12C(C3(C(C1OC1C(OC(C=CC4C=CC=CC=4)=O)C(O)C(O)C(C)O1)O3)CO)C(OC1C(O)C(O)C(O)C(CO)O1)OC=C2

Computed Properties

  • Exact Mass: 638.22107050g/mol
  • Monoisotopic Mass: 638.22107050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 10
  • Complexity: 1100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 16
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.833999999999999
  • Topological Polar Surface Area: 227Ų
Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent